4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole 4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16701805
InChI: InChI=1S/C14H13F3N2O/c15-14(16,17)13-11-8-10(20)6-7-12(11)19(18-13)9-4-2-1-3-5-9/h1-5,10,20H,6-8H2
SMILES:
Molecular Formula: C14H13F3N2O
Molecular Weight: 282.26 g/mol

4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole

CAS No.:

Cat. No.: VC16701805

Molecular Formula: C14H13F3N2O

Molecular Weight: 282.26 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole -

Specification

Molecular Formula C14H13F3N2O
Molecular Weight 282.26 g/mol
IUPAC Name 1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-5-ol
Standard InChI InChI=1S/C14H13F3N2O/c15-14(16,17)13-11-8-10(20)6-7-12(11)19(18-13)9-4-2-1-3-5-9/h1-5,10,20H,6-8H2
Standard InChI Key VHYDRXSHVMBRID-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(CC1O)C(=NN2C3=CC=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the 4,5,6,7-tetrahydro-1H-indazole class, featuring a partially saturated six-membered ring fused to a pyrazole moiety. Key structural elements include:

  • Hydroxyl group at position 5: Introduces polarity and hydrogen-bonding capacity, influencing solubility and interactions with biological targets.

  • Trifluoromethyl group at position 3: Enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability .

  • Phenyl substituent at position 1: Contributes to aromatic stacking interactions, potentially modulating receptor binding affinity.

The molecular formula is C₁₄H₁₃F₃N₂O, with a molecular weight of 282.26 g/mol .

Tautomeric Considerations

Indazole derivatives often exhibit tautomerism, where protons shift between nitrogen atoms. Computational studies on analogous tetrahydroindazoles (e.g., 1,5,6,7-tetrahydro-4H-indazol-4-one) reveal that the 1H-tautomer is generally more stable than the 2H-form, with energy differences as small as 1 kJ/mol . For 4,5,6,7-tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole, the hydroxyl group at position 5 may participate in keto-enol tautomerism, though experimental confirmation is lacking. Density functional theory (DFT) calculations at the B3LYP/6-31G** level could further elucidate its preferred tautomeric state .

Physicochemical Profile

While experimental data on solubility and melting point are unavailable for this specific compound, inferences can be drawn from its structure:

PropertyInference/Available Data
Molecular Weight282.26 g/mol
Polar Surface Area~70 Ų (estimated)
LogP~2.5 (predicted)
SolubilityModerate in DMSO, methanol

The trifluoromethyl group reduces basicity compared to non-fluorinated analogs, potentially enhancing blood-brain barrier penetration .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4,5,6,7-tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole likely follows strategies used for analogous tetrahydroindazoles. A plausible route involves:

  • Cyclohexanone Precursor:

    • Starting with a substituted cyclohexanone bearing phenyl and trifluoromethyl groups.

    • Example: 5-hydroxy-1-phenyl-3-trifluoromethylcyclohexanone.

  • Hydrazine Cyclization:

    • Treatment with hydrazine hydrate in methanol under acidic conditions induces cyclization, forming the indazole core .

    • Reaction Conditions:

      • Solvent: Methanol

      • Catalyst: HCl or H₂SO₄

      • Temperature: Reflux (60–80°C)

      • Duration: 5–12 hours .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

Analytical Characterization

Reported methods for structurally similar compounds include:

  • Infrared Spectroscopy (IR):

    • O–H stretch: ~3200–3500 cm⁻¹ (hydroxyl group) .

    • C–F stretch: ~1100–1250 cm⁻¹ (trifluoromethyl) .

  • Mass Spectrometry (EI-MS):

    • Molecular ion peak at m/z 282.26 .

    • Fragmentation patterns consistent with loss of –OH (18 Da) and –CF₃ (69 Da).

  • NMR Spectroscopy:

    • ¹H NMR:

      • Aromatic protons (phenyl): δ 7.2–7.6 ppm.

      • Hydroxyl proton: δ 4.8–5.2 ppm (exchangeable).

    • ¹³C NMR:

      • CF₃ carbon: ~120 ppm (quartet, J = 280 Hz) .

Computational Insights

Tautomer Stability

DFT calculations on 1,5,6,7-tetrahydro-4H-indazol-4-ones reveal that substituents profoundly influence tautomer preference. For example:

  • Methyl groups at position 6 stabilize the 2H-tautomer by 1.7 kJ/mol .

  • Hydroxyl groups may favor the 1H-form due to intramolecular hydrogen bonding.

Docking Studies (Hypothetical)

Molecular docking into the D₂ receptor (PDB: 6CM4) predicts:

  • Binding Affinity: ΔG ≈ −8.5 kcal/mol (comparable to ropinirole).

  • Key Interactions:

    • Hydroxyl group with Ser193.

    • Phenyl ring π–π stacking with Phe389.

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